molecular formula C28H22ClN3O7S B11663159 ethyl (2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11663159
M. Wt: 580.0 g/mol
InChI Key: FGEHOSSWENDUQZ-UCQKPKSFSA-N
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Description

ETHYL (2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan and phenyl groups: These groups can be introduced via coupling reactions such as Suzuki or Heck coupling.

    Final esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

ETHYL (2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Compounds with similar core structures but different substituents, such as 5-(4-methylphenyl)-7-methyl-3-oxo-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

    Uniqueness: The presence of the furan and nitrophenyl groups, along with the specific esterification, makes this compound unique in its class.

Properties

Molecular Formula

C28H22ClN3O7S

Molecular Weight

580.0 g/mol

IUPAC Name

ethyl (2Z)-2-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H22ClN3O7S/c1-4-38-27(34)24-15(2)30-28-31(25(24)16-5-8-18(37-3)9-6-16)26(33)23(40-28)14-19-10-12-22(39-19)20-11-7-17(32(35)36)13-21(20)29/h5-14,25H,4H2,1-3H3/b23-14-

InChI Key

FGEHOSSWENDUQZ-UCQKPKSFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)S2)C

Origin of Product

United States

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